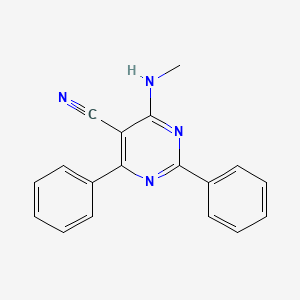
4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methylamino group, which is a functional group consisting of a methyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the phenyl, methylamino, and carbonitrile groups attached at the 2, 4, and 5 positions respectively. The exact structure would depend on the specific orientations and conformations of these groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and nitrile groups might make it more soluble in polar solvents.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- A Novel Synthesis Approach : 4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, closely related to 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile, were synthesized using a one-pot, three-component reaction. This process utilized magnetic nano Fe3O4 particles as a catalyst and was conducted under solvent-free conditions. The resulting derivatives were then converted into 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, demonstrating an efficient and environmentally friendly reaction method. These derivatives exhibited notable antibacterial activity (Rostamizadeh et al., 2013).
Synthesis of Bioactive Heterocycles
- Building Blocks for Heterocycles : Another derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitrile, was used as a building block for synthesizing new heterocycles including pyrimidinone, oxazinone, and iminopyrimidine. These compounds, characterized using various spectral techniques, showed potent antimicrobial activity (El-ziaty et al., 2018).
Three-Component Synthesis Method
- Efficient Synthesis of Triazolo and Pyrimidine Derivatives : A simple and convenient method was developed for synthesizing new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This three-component condensation process involved aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol (Ranjbar‐Karimi et al., 2010).
Chemical Transformations for Novel Compounds
- Exploring Amino Group Transformations : 4-(4-Aminophenyl)-2,6-diphenylpyrimidine underwent various transformations at its amino group, leading to the creation of several derivatives, including N-(2,4-dinitrophenyl) and N-acyl derivatives, and substituted quinazolines containing a 2,4,6-triphenylpyrimidine fragment. These transformations showcase the chemical versatility of the compound (Harutyunyan et al., 2020).
Antimicrobial Activity Studies
Synthesis of Antimicrobial Agents : Various substituted-N-(5-cyanopyrimidin-4yl)benzamides, synthesized from 4-Aminopyrimidine-5-carbonitrile, demonstrated significant antimicrobial and antioxidant activities. These findings highlight the potential use of these compounds in medical applications (Lavanya et al., 2010).
Pyrimidines and Condensed Pyrimidines : A study involving the synthesis of new pyrimidines and condensed pyrimidines showed these compounds' effectiveness against both Gram-positive and Gram-negative bacteria. This research underlines the significance of these compounds in developing new antimicrobial agents (Abdelghani et al., 2017).
Application in Photopolymerization Processes
- Monitoring Photopolymerization : A study demonstrated the effectiveness of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors in monitoring photopolymerization processes. These derivatives also showed potential as long-wavelength co-initiators for diphenyliodonium salts initiators in photopolymerization, underscoring their dual utility in industrial applications (Ortyl et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-20-18-15(12-19)16(13-8-4-2-5-9-13)21-17(22-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCYHNBEQARRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


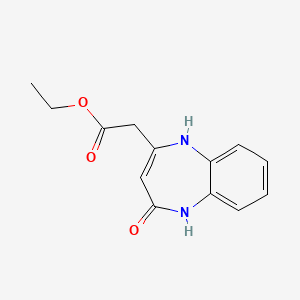
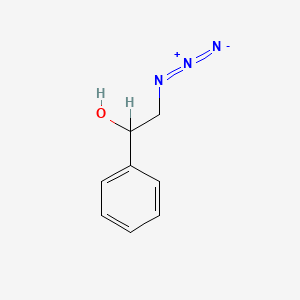

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)
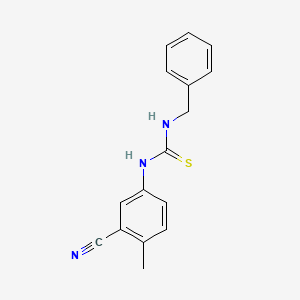
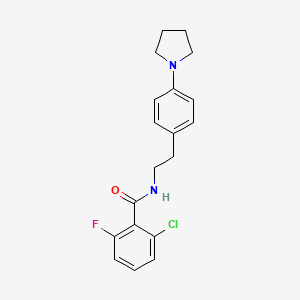
![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)
![2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2367478.png)
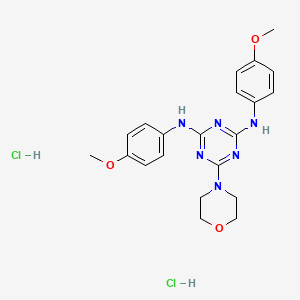
![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)
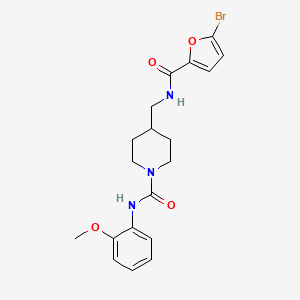
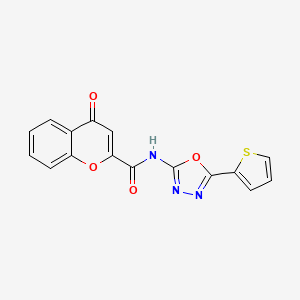
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)